Tanezumab - 880266-57-9

Tanezumab

Catalog Number: EVT-1510112
CAS Number: 880266-57-9
Molecular Formula: C14H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tanezumab is classified as a therapeutic monoclonal antibody and is primarily used in pain management. Its mechanism of action involves the inhibition of nerve growth factor signaling, which is crucial in the development and maintenance of pain pathways. The drug is currently under investigation for its efficacy in treating various chronic pain conditions, with several clinical trials demonstrating promising results .

Synthesis Analysis

Methods and Technical Details

The synthesis of tanezumab involves recombinant DNA technology, where genes encoding the heavy and light chains of the antibody are inserted into suitable expression vectors. These vectors are then introduced into host cells, such as Chinese hamster ovary cells, which facilitate the production of the antibody. The process includes several steps:

  1. Gene Cloning: The variable regions of the heavy and light chains are cloned into expression vectors.
  2. Transfection: Host cells are transfected with these vectors to produce the antibody.
  3. Cell Culture: The transfected cells are cultured under controlled conditions to promote antibody production.
  4. Purification: The produced tanezumab is purified using affinity chromatography techniques to isolate the antibody from other cellular components.

The final product undergoes rigorous quality control testing to ensure its efficacy and safety for clinical use .

Molecular Structure Analysis

Structure and Data

Tanezumab's molecular structure consists of two identical heavy chains and two identical light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulin G antibodies. The specific binding site for nerve growth factor is located within the variable regions of the heavy and light chains, which exhibit high specificity for their target.

  • Molecular Formula: C_6490H_10000N_1710O_2000S_50
  • Molar Mass: 145.4 kDa
  • Binding Affinity: IC50 value of approximately 20 picomolar, indicating a very high affinity for nerve growth factor .
Chemical Reactions Analysis

Reactions and Technical Details

Tanezumab primarily engages in a non-covalent binding reaction with nerve growth factor, forming a stable complex that inhibits the biological activity of nerve growth factor. This interaction can be described as follows:

Tanezumab+Nerve Growth FactorTanezumab NGF Complex\text{Tanezumab}+\text{Nerve Growth Factor}\rightleftharpoons \text{Tanezumab NGF Complex}

This reaction prevents nerve growth factor from activating its receptors, thereby blocking downstream signaling pathways associated with pain perception .

Mechanism of Action

Process and Data

The mechanism by which tanezumab exerts its analgesic effects involves several key steps:

  1. Binding: Tanezumab binds with high affinity to nerve growth factor.
  2. Inhibition: This binding prevents nerve growth factor from interacting with its receptors (TrkA and p75NTR) on sensory neurons.
  3. Signal Blockade: By inhibiting this interaction, tanezumab effectively blocks the signaling pathways that lead to pain sensation.

The pharmacokinetic profile indicates that tanezumab has a half-life exceeding 100 hours, allowing for sustained therapeutic effects following administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tanezumab is typically formulated as a sterile liquid solution.
  • Solubility: It is soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Tanezumab exhibits stability under refrigerated conditions but may require careful handling to maintain its integrity.
  • pH Range: Optimal activity is observed within a physiological pH range (approximately 7.0 to 7.4).

These properties are critical for ensuring the efficacy and safety of tanezumab when administered to patients .

Applications

Scientific Uses

Tanezumab is primarily investigated for its potential in treating chronic pain conditions, including:

  • Osteoarthritis: Clinical trials have demonstrated significant reductions in pain levels among patients receiving tanezumab compared to placebo controls.
  • Chronic Low Back Pain: Studies are ongoing to assess its effectiveness in various chronic pain syndromes.

Additionally, tanezumab's unique mechanism of action offers insights into new therapeutic strategies targeting neurogenic inflammation and pain management .

Introduction to Tanezumab

Discovery and Development of Anti-NGF Therapeutics

The therapeutic journey of NGF antagonists represents a remarkable scientific pivot from initial attempts to utilize NGF as a neurorestorative agent. Early clinical studies in the 1990s exploring NGF for Alzheimer's disease unexpectedly revealed that administration caused significant hyperalgesia and widespread muscle pain in subjects. This paradoxical effect, observed during Genentech's clinical trials with recombinant human NGF, fundamentally redirected research toward NGF antagonism for pain management [1].

The conceptual breakthrough emerged when researchers recognized that blocking NGF could potentially interrupt pain signaling pathways. This led to the strategic development of monoclonal antibodies capable of neutralizing NGF. Tanezumab (originally designated RN624) was discovered and optimized by Rinat Neuroscience, utilizing advanced antibody engineering techniques to humanize a murine anti-NGF antibody. Pfizer's acquisition of Rinat in 2006 accelerated clinical development across multiple pain indications, positioning tanezumab as the most clinically advanced anti-NGF therapeutic [1] [2]. The drug candidate received FDA Fast Track designation, reflecting its potential as a non-opioid alternative for osteoarthritis and chronic low back pain refractory to conventional treatments [5] [10].

Molecular Characterization of Tanezumab

IgG2 Monoclonal Antibody Structure

Tanezumab is a recombinant humanized immunoglobulin of the IgG2 kappa subclass (molecular formula: C~6464~H~9942~N~1706~O~2026~S~46~; molecular weight: 145.4 kDa). This structural class confers distinct pharmacological advantages: IgG2 antibodies exhibit reduced effector function compared to IgG1 isotypes, minimizing unintended immune activation while maintaining high target affinity. The antibody's architecture features two identical heavy chains and two light chains interconnected by disulfide bridges, forming the characteristic Y-shaped structure. The antigen-binding fragments (Fabs) contain complementarity-determining regions (CDRs) engineered for precise recognition of the NGF homodimer [2] [8].

Humanization was achieved through CDR grafting techniques, wherein the murine CDRs responsible for NGF binding were transplanted onto a human IgG2 framework. This process significantly reduced immunogenicity while preserving the antibody's exquisite specificity for its target. The resulting molecule is >95% human in sequence, enhancing its compatibility for chronic administration in pain conditions requiring sustained therapy [4] [8].

Binding Affinity and Selectivity for NGF

Tanezumab exhibits extraordinary binding affinity for human NGF, with a dissociation constant (K~D~) below 10 pM, as determined by multiple biosensor platforms including Biacore, Octet, and KinExA. This picomolar affinity originates from a slow dissociation rate (k~off~ < 2 × 10^−6^ s^−1^) that produces a complex half-life exceeding 100 hours – beyond the measurement capacity of standard kinetic assays. The association rate (k~on~) ranges between 2 × 10^5^ and 2 × 10^6^ M^−1^s^−1^ depending on assay configuration [4] [9].

Table 1: Binding Kinetics of Tanezumab-NGF Interaction

Biosensor PlatformAssociation Rate (k~on~, M⁻¹s⁻¹)Dissociation Rate (k~off~, s⁻¹)Affinity (K~D~)
Biacore 30002.0 × 10⁵<2 × 10⁻⁶<10 pM
Octet QK1.8 × 10⁵Undetectable<10 pM
ProteOn XPR362.2 × 10⁶Undetectable<10 pM
KinExA 30001.1 × 10⁶Not measurable<10 pM

The antibody demonstrates remarkable selectivity for NGF, showing >1,000-fold lower affinity for related neurotrophic factors including brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), neurotrophin-4/5 (NT-4/5), glial cell line-derived neurotrophic factor (GDNF), and vascular endothelial growth factor (VEGF). This specificity profile minimizes off-target interactions within the neurotrophin signaling network [4] [8].

Tanezumab functions by sterically blocking NGF's access to its cognate receptors. Structural analyses reveal that the antibody binds an epitope on NGF critical for engagement with both tropomyosin receptor kinase A (TrkA) and p75 neurotrophin receptor (p75^NTR^). This dual-receptor blockade comprehensively inhibits NGF signaling through its high-affinity (TrkA) and low-affinity (p75^NTR^) receptors, a mechanism confirmed through receptor-binding interference assays [4] [9].

Table 2: Selectivity Profile of Tanezumab

Neurotrophic FactorRelative Binding Affinity
Nerve Growth Factor (NGF)1 (Reference)
Brain-Derived Neurotrophic Factor (BDNF)>1,000-fold lower
Neurotrophin-3 (NT-3)>1,000-fold lower
Neurotrophin-4/5 (NT-4/5)>1,000-fold lower
Glial-Derived Neurotrophic Factor (GDNF)>1,000-fold lower
Vascular Endothelial Growth Factor (VEGF)>1,000-fold lower

Mechanistic Rationale for Targeting NGF in Chronic Pain

The fundamental pathophysiology of chronic pain involves sensitization of nociceptive pathways, with NGF serving as a master regulator of this process. Under inflammatory conditions or tissue injury, NGF production increases significantly in skin, muscle, joints, and viscera. This pro-algesic neurotrophin binds to TrkA receptors expressed on nociceptive neurons (particularly C-fibers and Aδ-fibers), triggering signaling cascades that:

  • Enhance neuronal excitability through modulation of ion channels (e.g., TRPV1, Nav1.8) and receptors (e.g., bradykinin receptors)
  • Increase neuropeptide expression including substance P and calcitonin gene-related peptide (CGRP), amplifying pain signaling
  • Promote nociceptor sprouting and structural reorganization in pain pathways
  • Sensitize sensory neurons to mechanical and thermal stimuli [1] [5] [7]

The peripheral sensitization initiated by NGF-TrkA interactions ultimately drives central nervous system changes, including wind-up phenomena and spinal cord sensitization. Furthermore, NGF activates mast cells and other immune cells, establishing a feedforward inflammatory loop that sustains pain even after initial injury resolution. This mechanism is particularly relevant in osteoarthritis, chronic low back pain, and other persistent pain states characterized by elevated NGF levels in affected tissues [5] [7] [10].

Tanezumab's therapeutic mechanism involves intercepting this cascade at its origin. By forming ultra-stable complexes with circulating and tissue-localized NGF, the antibody prevents NGF from engaging TrkA and p75^NTR^ receptors on sensory neurons and immune cells. This blockade:

  • Reduces trafficking of pain signals to the dorsal horn
  • Downregulates pain-related gene expression in nociceptors
  • Interrupts neuro-immune cross-talk that maintains inflammation
  • Normalizes pain thresholds without affecting normal nociceptive function [3] [5] [10]

Unlike centrally acting analgesics, tanezumab operates primarily in the periphery, preserving central nervous system functions. Its large molecular size (145 kDa) prevents significant blood-brain barrier penetration, localizing its action to peripheral nociceptors and inflamed tissues. This peripheral restriction offers a favorable safety rationale compared to centrally acting agents, though joint-related safety considerations emerged during clinical development [5] [7].

Appendix: Anti-NGF Antibodies in Clinical Development

Table 3: Comparison of Anti-NGF Therapeutic Antibodies

AntibodyDeveloperIsotypeClinical StatusKey Characteristics
TanezumabPfizer/Eli LillyIgG2Phase III completedMost advanced clinical development; subcutaneous and IV formulations
FulranumabJanssen/Johnson & JohnsonIgG1Phase III terminatedHigher risk of joint safety events observed in trials
FasinumabRegeneron/TevaIgG4Approved (limited)Lower incidence of rapidly progressing osteoarthritis
ABT-110AbbVieIgG1DiscontinuedDevelopment halted due to strategic reasons

Properties

CAS Number

880266-57-9

Product Name

Tanezumab

Molecular Formula

C14H24N4O2

Synonyms

tanezumab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.